![molecular formula C17H13NO7 B11679845 2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11679845.png)
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid or bases like pyridine. The reaction conditions usually include refluxing the reactants in a suitable solvent like ethanol or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
- 5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development .
Biological Activity
2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C18H15N3O5. Its structure includes a dioxane ring fused with a furan moiety and a nitrophenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives of nitrophenyl-furan have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 20 µM |
Compound B | Escherichia coli | 40 µM |
Compound C | Pseudomonas aeruginosa | 30 µM |
*Note: The MIC values indicate the concentration required to inhibit bacterial growth.
Anticancer Activity
Research has also explored the anticancer properties of related dioxane derivatives. Studies have indicated that these compounds may induce apoptosis in cancer cells through various mechanisms, including DNA damage and oxidative stress.
Case Study: Anticancer Effects
A study conducted on a series of dioxane derivatives demonstrated that certain compounds exhibited cytotoxic effects against human cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to cell death.
The biological activity of this compound is hypothesized to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells.
- Induction of Apoptosis : The presence of nitro groups can lead to the formation of radical species that promote cell death in cancer cells.
- Oxidative Stress : The compound may enhance oxidative stress within cells, contributing to its antimicrobial and anticancer effects.
Research Findings
A comprehensive review highlighted that compounds with similar structural features often exhibit diverse biological activities. For instance:
- Antibacterial Studies : Compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
- Cytotoxicity Tests : In vitro assays revealed that several derivatives could significantly reduce cell viability in cancer cell lines compared to control groups.
Properties
Molecular Formula |
C17H13NO7 |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
2,2-dimethyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H13NO7/c1-17(2)24-15(19)13(16(20)25-17)9-12-7-8-14(23-12)10-3-5-11(6-4-10)18(21)22/h3-9H,1-2H3 |
InChI Key |
ZXJSUSMCNDMRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
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